4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Catalog No.
S1507606
CAS No.
14933-78-9
M.F
C6H4N2O5
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

CAS Number

14933-78-9

Product Name

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H4N2O5/c9-6(10)5-3-4(8(12)13)1-2-7(5)11/h1-3H,(H,9,10)

InChI Key

KKYQRQZYRFVFTG-UHFFFAOYSA-N

SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-]

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-]

The exact mass of the compound 4-Nitropyridine-2-carboxylic acid 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63059. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid (CAS: 14933-78-9), commonly referred to as 4-nitropicolinic acid N-oxide, is an activated heterocyclic intermediate essential for the synthesis of 4-substituted pyridines, agrochemicals, and pharmaceutical ligands [1]. Structurally, it features a pyridine ring synergistically activated by an N-oxide at the 1-position and an electron-withdrawing nitro group at the 4-position, alongside a 2-carboxylic acid moiety [2]. This specific substitution pattern makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) and allows for facile dual-reduction to 4-aminopicolinic acid [3]. For industrial and laboratory procurement, this compound is primarily sourced as a crystalline solid to bypass the hazardous, low-yield direct nitration of picolinic acid in downstream workflows .

Substituting 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid with generic analogs like picolinic acid N-oxide or 4-nitropicolinic acid fundamentally disrupts downstream synthetic viability [1]. Picolinic acid N-oxide lacks the nitro leaving group at the 4-position, rendering it inert to mild nucleophilic aromatic substitution (SNAr) and requiring harsh, low-yield oxidative conditions to functionalize the C4 carbon [2]. Conversely, 4-nitropicolinic acid lacks the N-oxide moiety, which is critical for polarizing the ring to stabilize the Meisenheimer complex during SNAr and for directing initial electrophilic substitutions [3]. Furthermore, attempting to synthesize 4-aminopicolinic acid derivatives without the dual-reducible N-oxide/nitro combination results in complex, multi-step routes with poor atom economy, making the exact procurement of the 4-nitro N-oxide critical for process efficiency .

Synergistic Activation for C4-Nucleophilic Aromatic Substitution (SNAr)

The presence of the N-oxide group withdraws electron density from the pyridine ring, activating the C4 position. When combined with the leaving-group ability of the nitro group, 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid undergoes SNAr with nucleophiles (such as chloride from HCl in methanol) to yield 4-chloropicolinic acid N-oxide [1]. In contrast, picolinic acid N-oxide lacks a leaving group at the 4-position, and 4-nitropicolinic acid lacks the N-oxide activation, making them unsuitable for direct C4-substitution [2].

Evidence DimensionReactivity toward C4 nucleophilic substitution
Target Compound DataUndergoes facile SNAr displacement of the nitro group under mild conditions (e.g., HCl/MeOH) to form 4-chloro derivatives.
Comparator Or BaselinePicolinic acid N-oxide (unreactive at C4 without harsh oxidative chlorination).
Quantified DifferenceEnables direct C4-substitution that is kinetically unfavorable in non-nitrated baselines.
ConditionsMild nucleophilic conditions (e.g., HCl in methanol).

Procurement of this exact intermediate is essential for synthesizing 4-substituted picolinic acid derivatives without requiring harsh, low-yield oxidative functionalization of the pyridine core.

High-Yield Reductive Conversion to 4-Aminopicolinic Acid

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid serves as a dual-reducible precursor. Under standard catalytic hydrogenation conditions (e.g., Pd/C, H2 at 60 psi), both the N-oxide and the nitro group are reduced simultaneously to yield 4-aminopicolinic acid [1]. Attempting to source 4-aminopicolinic acid via direct amination of picolinic acid is synthetically prohibitive due to low yields, making this specific nitrated N-oxide a standard industrial starting material for aminopicolinate ligands .

Evidence DimensionYield and step-economy for 4-aminopicolinic acid synthesis
Target Compound DataSingle-step dual reduction (deoxygenation and nitro reduction) yields 4-aminopicolinic acid.
Comparator Or BaselineDirect amination of picolinic acid (synthetically unviable / extremely low yield).
Quantified DifferenceReduces a multi-step, low-yield amination process to a single, high-yield catalytic hydrogenation step.
ConditionsCatalytic hydrogenation (Pd/C, H2, 60 psi, room temperature).

Buyers synthesizing transition metal ligands or pharmaceuticals based on 4-aminopicolinic acid must procure this specific N-oxide to ensure a scalable, step-economic reduction route.

Electron-Withdrawing Modulation of Intramolecular Hydrogen Bonding

The electron-withdrawing 4-nitro group alters the electronic distribution of the pyridine ring compared to electron-donating analogs. Neutron diffraction studies show that the N1–O1 bond separation in 4-nitropicolinic acid N-oxide is compressed to 1.323(2) Å, which is shorter than the 1.349(2) Å observed in the 4-methoxy analog [1]. This structural compression reflects a polarized N-oxide that strengthens the intramolecular hydrogen bond with the C2-carboxylic acid, influencing the compound's solubility and crystal packing (m.p. ~149 °C) [2].

Evidence DimensionN1–O1 bond separation (indicator of N-oxide polarization and H-bond strength)
Target Compound Data1.323(2) Å
Comparator Or Baseline4-Methoxypicolinic acid N-oxide (1.349(2) Å)
Quantified Difference0.026 Å compression of the N–O bond due to the electron-withdrawing 4-nitro group.
ConditionsCrystalline solid state structural analysis (X-ray/Neutron diffraction).

The specific electronic and hydrogen-bonding profile dictates the compound's solubility and stability during formulation and reaction scale-up, differentiating its handling requirements from electron-rich analogs.

Synthesis of 4-Aminopicolinic Acid Ligands

Because the compound undergoes highly efficient dual-reduction (deoxygenation and nitro reduction), it is the direct precursor for manufacturing 4-aminopicolinic acid [1]. This downstream amine is heavily utilized as a bidentate ligand in transition metal catalysis and in the formulation of specialized metal-organic frameworks (MOFs).

Precursor for 4-Substituted Pyridine Pharmaceuticals

The leaving-group ability of the 4-nitro group in the presence of the N-oxide allows for mild nucleophilic aromatic substitution (SNAr) [2]. This makes it a direct starting material for synthesizing 4-chloro, 4-alkoxy, or 4-alkylamino picolinic acid derivatives, which are common pharmacophores in modern drug discovery.

Agrochemical Intermediate Manufacturing

Substituted picolinic acids are core scaffolds in several classes of herbicides and pesticides (e.g., picloram analogs) . Procuring the 4-nitro N-oxide allows agrochemical manufacturers to bypass hazardous in-house nitration steps, utilizing the compound's activated C4 position to install proprietary functional groups with high atom economy.

XLogP3

0.1

Other CAS

14933-78-9

Wikipedia

4-Nitropyridine-2-carboxylic acid 1-oxide

Dates

Last modified: 08-15-2023

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